molecular formula C16H25N5O2 B2856547 (4-Methylpiperazin-1-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone CAS No. 2379986-42-0

(4-Methylpiperazin-1-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone

Cat. No. B2856547
M. Wt: 319.409
InChI Key: ARPRBALJSNFRPW-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains a piperazine ring and a pyrimidine ring based on its name . Piperazine rings are common in many pharmaceutical drugs, and pyrimidine is a basic structure in nucleotides (DNA and RNA).


Molecular Structure Analysis

Based on the name, the compound likely contains a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The exact structure would depend on the positions of the methyl groups and the connections between the rings.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Without specific information on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .

Safety And Hazards

The safety and hazards of a compound depend on its structure and properties. Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Without specific information on this compound, it’s difficult to provide a detailed analysis of its future directions .

properties

IUPAC Name

(4-methylpiperazin-1-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-13-11-17-15(18-12-13)23-14-3-5-20(6-4-14)16(22)21-9-7-19(2)8-10-21/h11-12,14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPRBALJSNFRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine

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